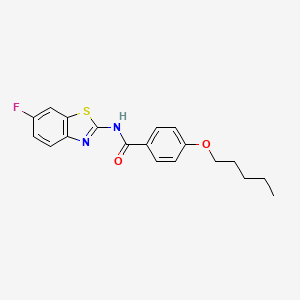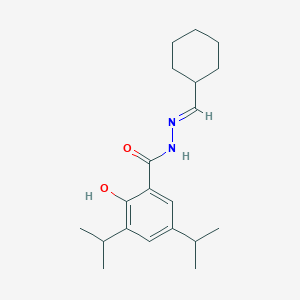![molecular formula C14H16N2O3S3 B4749699 1-[(5-methyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4749699.png)
1-[(5-methyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
Piperazine derivatives are synthesized through various chemical reactions, aiming at introducing functional groups that impart desired chemical and biological properties. For example, the synthesis of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands involves designing and synthesizing piperazine compounds with potent in vitro binding affinity and activity in animal models (Nirogi et al., 2012). Such methodologies can be adapted to synthesize the compound of interest, focusing on specific substitutions at the piperazine nucleus to achieve the desired chemical structure.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. X-ray crystallography studies, such as those performed on 1-benzhydryl-4-methanesulfonyl-piperazine, reveal that piperazine rings often adopt a chair conformation, with significant distortions around the bond angles of the nitrogen atoms, indicating a complex stereochemistry that could influence the compound's interaction with biological targets (Naveen et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, enabling the modification of their chemical structure to enhance their biological activity or alter their physical and chemical properties. For instance, the nucleophilic substitution reaction is commonly employed to introduce different substituents into the piperazine core, as seen in the synthesis of various piperazine derivatives with potential antibacterial activities (Wu Qi, 2014). These reactions are pivotal for synthesizing specific compounds like "1-[(5-methyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine," allowing for the targeted modification of the molecule.
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and stability, are influenced by their molecular structure and substitution patterns. For example, hyperbranched polymers made from piperazine monomers exhibit solubility in water and various organic solvents, highlighting the impact of molecular design on the physical properties of these compounds (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties of "1-[(5-methyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine" and related derivatives, such as reactivity, chemical stability, and interactions with biological targets, are central to their application in pharmacology. The design and synthesis of piperazine derivatives with specific chemical functionalities aim to optimize these properties for potential therapeutic applications. For instance, the introduction of sulfonamide groups into piperazine derivatives can significantly enhance their antimicrobial activity, as demonstrated in various synthesized compounds with potent antibacterial effects (Foroumadi et al., 2005).
Mécanisme D'action
Propriétés
IUPAC Name |
(5-methylthiophen-2-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S3/c1-11-4-5-12(21-11)14(17)15-6-8-16(9-7-15)22(18,19)13-3-2-10-20-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIHVXQCTATUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylthiophen-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cycloheptyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4749619.png)
![2-(benzylthio)-6-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4749624.png)
![methyl 3-(2-chloro-6-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4749633.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4749647.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4749650.png)
![1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4749660.png)

![N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4749686.png)
![1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4749694.png)
![1,3-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4749697.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4749714.png)
![2-phenyl-5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4749718.png)